molecular formula C20H24N2O4S B2512084 4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE CAS No. 1448136-53-5

4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B2512084
CAS No.: 1448136-53-5
M. Wt: 388.48
InChI Key: UMETXAVEQSYFBJ-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring, a benzenesulfonyl group, and a methoxyphenyl moiety

Scientific Research Applications

4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the benzenesulfonyl group. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the reaction of the piperidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites and modulating the activity of the target. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts a specific set of chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-17-9-7-16(8-10-17)15-21-20(23)22-13-11-19(12-14-22)27(24,25)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMETXAVEQSYFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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